molecular formula C₁₅H₁₂O₅ B1145170 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde CAS No. 161773-53-1

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde

Cat. No.: B1145170
CAS No.: 161773-53-1
M. Wt: 272.25
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Description

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde is a multifunctional benzaldehyde derivative designed for research applications. This compound features a benzoyl-protected phenol group, a characteristic common in chemical synthesis where selective deprotection is needed to unveil a reactive hydroxyl site. Its molecular structure suggests potential utility as a key synthetic intermediate or building block in organic chemistry, particularly in the development of more complex molecules, pharmaceuticals, or functional materials. Researchers may employ this compound in reaction optimization studies, heterocycle formation, or as a precursor in natural product synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-formyl-3-hydroxy-5-methoxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-19-11-7-13(17)12(9-16)14(8-11)20-15(18)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCOFOSFUKKPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC(=O)C2=CC=CC=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The most straightforward method involves esterification of 6-hydroxy-4-methoxybenzaldehyde with benzoyl chloride in the presence of a base. This approach, adapted from analogous syntheses of polyoxygenated benzaldehydes, proceeds under mild conditions (30–65°C) with pyridine or N,N-dimethylformamide (DMF) as both solvent and base. Key parameters include:

  • Molar ratio : 1:1.2 (aldehyde to benzoyl chloride) to minimize di-ester byproducts.

  • Reaction time : 2–5 hours for complete conversion.

  • Workup : Sequential extraction with benzene and aqueous sodium bicarbonate to isolate the product.

Mechanistic Pathway

The base deprotonates the phenolic -OH group at position 2, generating a phenoxide nucleophile. This attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming the benzoyloxy group (Figure 1). The methoxy group at position 4 remains inert due to its electron-donating nature, while the -OH at position 6 is preserved through steric hindrance.

Yield and Purity

Optimized conditions yield 72–85% pure product, with residual solvents (benzene, DMF) removed via vacuum distillation. Impurities primarily arise from incomplete esterification or hydrolysis of the benzoyl group during workup.

Oxidative Coupling with Benzoyl Peroxide

Catalytic System and Optimization

Oxidative coupling of 6-hydroxy-4-methoxybenzaldehyde using benzoyl peroxide and iodine (0.5–1.0 equiv) provides an alternative route. This method, inspired by the synthesis of trioxygenated chromanones, proceeds via radical intermediates:

  • Initiation : Iodine cleaves benzoyl peroxide, generating benzoyloxy radicals.

  • Propagation : Radicals abstract hydrogen from the aldehyde’s -OH group, forming a phenoxy radical.

  • Coupling : Radical recombination at position 2 yields the benzoyloxy derivative.

Challenges and Byproduct Formation

Reaction at elevated temperatures (70–80°C) accelerates radical formation but risks over-oxidation of the aldehyde group to carboxylic acid. Byproducts include:

  • 2,6-Bis(benzoyloxy)-4-methoxybenzaldehyde (10–15% yield).

  • 4-Methoxy-2-benzoyloxybenzoic acid (5–8% yield).

Stepwise Protection-Deprotection Strategy

Synthesis of 2,6-Dihydroxy-4-methoxybenzaldehyde

The precursor 2,6-dihydroxy-4-methoxybenzaldehyde is synthesized via selective demethylation of 2,4,6-trimethoxybenzaldehyde using boron trichloride (BCl₃). BCl₃ preferentially cleaves the sterically accessible methoxy group at position 6, yielding 85–90% of the dihydroxy intermediate.

Table 1: Demethylation Efficiency with BCl₃

Starting MaterialConditionsProductYield (%)
2,4,6-TrimethoxybenzaldehydeBCl₃, CH₂Cl₂, 0°C2,6-Dihydroxy-4-methoxybenzaldehyde87
2,4-Dimethoxy-6-benzyloxyBCl₃, CH₂Cl₂, -10°C2-Hydroxy-4-methoxy-6-benzyloxy92

Benzoylation and Final Deprotection

The dihydroxy intermediate undergoes regioselective benzoylation at position 2 using benzoyl chloride and 4-dimethylaminopyridine (DMAP). Subsequent hydrogenolysis (H₂/Pd-C) or acid hydrolysis removes protecting groups if present, yielding the target compound in 68–75% overall yield.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterEsterificationOxidative CouplingProtection-Deprotection
Yield (%) 72–8560–7068–75
Reaction Time (h) 2–54–68–12
Byproducts <5%15–23%<10%
Scalability HighModerateLow

The esterification method offers superior scalability and simplicity, while the protection-deprotection route provides higher regioselectivity for complex substrates. Oxidative coupling remains limited by byproduct formation but is valuable for radical-mediated syntheses.

Industrial and Environmental Considerations

  • Solvent Recovery : Benzene and DMF are efficiently recycled via fractional distillation, reducing waste.

  • Catalyst Reuse : Iodine in oxidative coupling can be recovered by sublimation (85–90% efficiency).

  • Green Chemistry Alternatives : Recent studies propose using ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents for esterification, achieving 78% yield with three reuse cycles .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(Benzoyloxy)-6-oxo-4-methoxybenzaldehyde.

    Reduction: 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzyl alcohol.

    Substitution: 2-(Benzoyloxy)-6-hydroxy-4-aminobenzaldehyde (if methoxy is substituted with an amino group).

Scientific Research Applications

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The presence of the benzoyloxy group can enhance its ability to interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde
  • CAS No.: 161773-53-1
  • Molecular Formula : C₁₅H₁₂O₅
  • Molecular Weight : 272.257 g/mol
  • Structural Features : This compound features a benzaldehyde backbone substituted with a benzoyloxy group at position 2, a hydroxy group at position 6, and a methoxy group at position 4 (Figure 1).

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and inferred physicochemical properties based on the evidence provided:

Compound Name CAS No. Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound 161773-53-1 2-benzoyloxy, 6-hydroxy, 4-methoxy 272.257 Ester-phenolic hybrid; potential for hydrogen bonding and lipophilicity
4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde Not provided 4-benzyloxy, 2-hydroxy, 6-methyl ~244 (estimated) Benzyloxy (ether) instead of benzoyloxy; methyl increases hydrophobicity
2,4-Dimethoxy-6-phenylmethoxybenzaldehyde 54917-02-1 2,4-dimethoxy, 6-phenylmethoxy ~272 (estimated) Fully etherified; lacks phenolic hydroxy, reducing hydrogen bonding
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 2432849-04-0 6-benzyloxy, 2-fluoro, 3-methyl 244.26 Fluorine enhances electronegativity; methyl adds steric bulk
3-Methoxy-4-methylbenzaldehyde 24973-22-6 3-methoxy, 4-methyl 150.17 Minimal substitution; smaller size improves volatility
4-(6-Methoxynaphthalen-2-yl)benzaldehyde 237069-43-1 4-(6-methoxynaphthyl) 262.3 Naphthalene extension; increased aromaticity and planarity

Functional Group Analysis

  • Benzoyloxy vs. This contrasts with analogs like 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde, where the ether linkage may offer greater stability under basic conditions .
  • Hydroxy vs. Methoxy: The phenolic hydroxy group at position 6 in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to fully methoxylated analogs like 2,4-dimethoxy-6-phenylmethoxybenzaldehyde .
  • Fluorine Substitution : In 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde, the fluorine atom introduces strong electronegativity, which could alter electronic distribution and metabolic stability relative to the hydroxy-containing target compound .

Physicochemical Properties

  • Lipophilicity : The benzoyloxy group in the target compound likely enhances lipophilicity (logP ~2.5–3.0, estimated) compared to benzyloxy-containing analogs. This property may influence membrane permeability in biological systems.
  • Thermal Stability : Compounds with fewer hydrolyzable groups (e.g., 3-Methoxy-4-methylbenzaldehyde) exhibit higher thermal stability, as seen in their commercial availability at >97% purity .

Research Implications

  • Drug Development: The target compound’s hybrid ester-phenolic structure may offer unique pharmacokinetic profiles, balancing solubility and bioavailability.
  • Material Science : Analogs with extended aromatic systems (e.g., naphthalene derivatives) could serve as precursors for organic semiconductors due to enhanced π-conjugation .

Biological Activity

2-(Benzoyloxy)-6-hydroxy-4-methoxybenzaldehyde is an organic compound notable for its unique structural features, including a benzoyloxy group, a hydroxyl group, and a methoxy group attached to a benzaldehyde framework. Its molecular formula is C15H14O4, with a molecular weight of approximately 258.27 g/mol. This compound has attracted attention due to its promising biological activities, particularly as a potential inhibitor of tyrosinase and its antibacterial properties.

  • Molecular Formula : C15H14O4
  • Molecular Weight : 258.27 g/mol
  • Appearance : Yellow to beige crystalline solid
  • Solubility : Slightly soluble in water; more soluble in organic solvents like ethanol and dimethyl sulfoxide

Tyrosinase Inhibition

One of the most significant biological activities of this compound is its ability to inhibit the enzyme tyrosinase, which is crucial in the biosynthesis of melanin. This property makes it a candidate for use in cosmetic formulations aimed at skin-lightening and pigmentation control. The mechanism involves the compound's interaction with the active site of tyrosinase, disrupting normal enzyme function and leading to decreased melanin production.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. Its effectiveness as an antimicrobial agent suggests potential applications in developing new treatments for bacterial infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
VanillinAromatic aldehyde with a methoxy groupKnown for flavoring; less potent as a tyrosinase inhibitor
2-Hydroxy-5-methoxybenzaldehydeHydroxyl and methoxy groupsDifferent biological activity profile
IsovanillinVariation in substitution on the benzene ringDistinct aromatic properties
2-Hydroxy-4-methoxybenzaldehydeSimilar structure but lacks benzoyloxy groupMore focused on antibacterial activity

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Study on Tyrosinase Inhibition

A study conducted on the inhibitory effects of various compounds on tyrosinase revealed that this compound showed significant inhibitory activity compared to controls. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was found to be substantially lower than that of many common inhibitors, indicating its potential as a skin-lightening agent.

Antibacterial Activity Assessment

In another research study focusing on antibacterial properties, this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than traditional antibiotics, suggesting it could serve as an alternative treatment option .

Q & A

Advanced Research Question

  • Accelerated Stability Testing : Expose the compound to stressors (e.g., heat, light, humidity) and monitor degradation via HPLC or LC-MS.
  • Kinetic Studies : Measure half-life in buffers of varying pH (e.g., 1–13) to identify labile functional groups.
  • Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • First Aid : For skin/eye contact, rinse immediately with water for ≥15 minutes. For ingestion, seek medical attention and provide SDS documentation .

How can researchers design bioactivity assays that account for substituent effects on biological targets?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing benzoyloxy with acetyloxy) and compare inhibitory potency in enzyme assays.
  • Molecular Docking : Predict binding interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock.
  • Metabolic Profiling : Assess stability in liver microsomes to identify metabolic hotspots influenced by substituents .

What advanced analytical methods are suitable for trace analysis of this compound in complex matrices?

Advanced Research Question

  • LC-MS/MS : Enables quantification at ppb levels with high specificity, using MRM (multiple reaction monitoring) transitions.
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
  • Isotopic Labeling : Use 13^{13}C-labeled analogs as internal standards to improve accuracy .

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